molecular formula C9H8ClFO B13520571 1-(2-Chloro-5-fluorophenyl)propan-2-one

1-(2-Chloro-5-fluorophenyl)propan-2-one

Cat. No.: B13520571
M. Wt: 186.61 g/mol
InChI Key: CJPSJVYKVKDSFE-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-fluorophenyl)propan-2-one is an organic compound with the molecular formula C9H8ClFO. It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Chloro-5-fluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-5-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-chloro-5-fluorobenzoic acid.

    Reduction: Formation of 1-(2-chloro-5-fluorophenyl)propan-2-ol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chloro-5-fluorophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-fluorophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The presence of chlorine and fluorine atoms enhances its reactivity and specificity towards certain pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: Similar structure but lacks halogen substitutions.

    1-(2-Chloro-5-(fluoromethyl)phenyl)propan-2-one: Similar structure with an additional fluoromethyl group.

Uniqueness

1-(2-Chloro-5-fluorophenyl)propan-2-one is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Biological Activity

1-(2-Chloro-5-fluorophenyl)propan-2-one, also known as a substituted phenyl ketone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chloro and a fluorine atom on the aromatic ring, which may influence its interaction with biological targets.

The molecular formula of this compound is C10H10ClFC_{10}H_{10}ClF, with a molecular weight of approximately 200.64 g/mol. Its structure can be represented as follows:

Chemical Structure C6H4(Cl)(F)C(=O)C3H7\text{Chemical Structure }\text{C}_6\text{H}_4(\text{Cl})(\text{F})-\text{C}(=O)-\text{C}_3\text{H}_7

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of halogen substituents (chlorine and fluorine) can enhance lipophilicity and alter electronic properties, potentially leading to increased binding affinity to target proteins.

Key Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts such as cancer treatment.
  • Receptor Modulation: It may modulate the activity of specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits notable biological activities including:

  • Anticancer Properties: Preliminary studies suggest that this compound can inhibit the growth of various cancer cell lines, particularly through apoptosis induction.
  • Antimicrobial Effects: There are indications of antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity: A study demonstrated that derivatives of this compound showed significant cytotoxicity against A431 human epidermoid carcinoma cells, with IC50 values indicating potent antiproliferative effects .
    CompoundIC50 (µM)Mechanism
    This compound3.15Induction of apoptosis
    Control (5-Fluorouracil)20.43Standard chemotherapeutic
  • Antimicrobial Studies: Another research highlighted the compound's effectiveness against Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
  • Structure-Activity Relationship (SAR): Investigations into the SAR revealed that modifications on the phenyl ring significantly affect biological activity, emphasizing the importance of halogen substitutions for enhancing potency .

Properties

Molecular Formula

C9H8ClFO

Molecular Weight

186.61 g/mol

IUPAC Name

1-(2-chloro-5-fluorophenyl)propan-2-one

InChI

InChI=1S/C9H8ClFO/c1-6(12)4-7-5-8(11)2-3-9(7)10/h2-3,5H,4H2,1H3

InChI Key

CJPSJVYKVKDSFE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)F)Cl

Origin of Product

United States

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